molecular formula C13H19NO B11817621 1-Ethyl-2-(4-methoxyphenyl)pyrrolidine

1-Ethyl-2-(4-methoxyphenyl)pyrrolidine

Cat. No.: B11817621
M. Wt: 205.30 g/mol
InChI Key: QJOLABOJHFCGJD-UHFFFAOYSA-N
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Description

1-Ethyl-2-(4-methoxyphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group and a 4-methoxyphenyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-Ethyl-2-(4-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Industrial production often employs these catalytic methods due to their efficiency and high yield.

Chemical Reactions Analysis

1-Ethyl-2-(4-methoxyphenyl)pyrrolidine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the corresponding amines.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the target protein, leading to inhibition or activation of its function .

Comparison with Similar Compounds

1-Ethyl-2-(4-methoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as pyrrolidinone and pyrrolizine. These compounds share a similar core structure but differ in their substituents and biological activities . For instance:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-ethyl-2-(4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO/c1-3-14-10-4-5-13(14)11-6-8-12(15-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3

InChI Key

QJOLABOJHFCGJD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CC=C(C=C2)OC

Origin of Product

United States

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